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This guide provides an in-depth analysis of the spectral data for the heterocyclic compound 5-
Methylmorpholin-3-one. As a molecule of interest in synthetic and medicinal chemistry, a
thorough understanding of its structural characteristics is paramount. This document offers a
detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of
spectroscopy and supported by predictive models and data from analogous structures,
providing a comprehensive characterization of the molecule.

Molecular Structure of 5-Methylmorpholin-3-one

The foundational step in any spectral analysis is a clear understanding of the molecule's
structure. 5-Methylmorpholin-3-one is a six-membered heterocyclic compound containing an
amide (lactam) functionality, an ether linkage, and a methyl substituent on the nitrogen atom.
The strategic placement of these functional groups dictates the molecule's chemical and
physical properties, which are in turn reflected in its spectral data.

Caption: Structure of 5-Methylmorpholin-3-one with atom numbering.
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'H Nuclear Magnetic Resonance (NMR)

Spectroscopy
Principles and Experimental Protocol

Proton NMR (*H NMR) spectroscopy provides detailed information about the hydrogen atoms
in a molecule, revealing their chemical environment, proximity to other protons, and the number
of neighboring protons. The chemical shift (d) of a proton is influenced by the electron density
around it; electron-withdrawing groups will deshield a proton, causing it to resonate at a higher
chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results
in the splitting of signals into multiplets, with the splitting pattern determined by the number of
neighboring protons (n+1 rule).

Experimental Protocol: tH NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylmorpholin-3-one in 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

» Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. A typical
experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32)
should be averaged to obtain a good signal-to-noise ratio.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,
and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted *H NMR Spectrum and Interpretation

Due to the absence of readily available experimental data, a predicted *H NMR spectrum is
presented below. This prediction is based on established chemical shift databases and
algorithms.[1]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1601248?utm_src=pdf-body
https://www.nmrdb.org/new_predictor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

) Predicted
Predicted ) )
) ] Predicted Coupling ]
roton(s emical Shi o ssignmen
Prot Ch | Shift A t
Multiplicity Constant (J,
(3, ppm) Hz)

Methylene

protons adjacent
H-2 ~4.2 Singlet - to the carbonyl

group and ether

oxygen.

Methylene
protons adjacent

H-6 ~3.5 Triplet ~5-7 to the nitrogen
and ether

oxygen.

Methine proton

adjacent to the

H-5 ~3.0 Quartet ~5-7 ]
nitrogen and
methyl group.
Methyl protons
-CHs ~1.2 Doublet ~5-7

on the nitrogen.

Interpretation of the Predicted *H NMR Spectrum:

e H-2 Protons (0 ~4.2, s): These protons are on the carbon alpha to the carbonyl group and
the ring oxygen. The strong deshielding effect of both the carbonyl group and the ether
oxygen results in a significant downfield shift. As there are no adjacent protons, this signal is
predicted to be a singlet.

e H-6 Protons (0 ~3.5, t): These protons are situated on the carbon between the ring oxygen
and the nitrogen atom. Both heteroatoms exert a deshielding effect, leading to a downfield
chemical shift. These protons are coupled to the H-5 proton, resulting in a predicted triplet.

e H-5 Proton (d ~3.0, q): This methine proton is adjacent to the nitrogen atom and the methyl
group. The nitrogen atom causes a downfield shift. It is coupled to the two H-6 protons and
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the three methyl protons, which would theoretically lead to a complex multiplet. However, a
quartet is a reasonable prediction depending on the coupling constants.

e -CHs Protons (0 ~1.2, d): The methyl protons are attached to the nitrogen atom. Their
chemical shift is in the typical alkyl region but slightly downfield due to the adjacent nitrogen.
They are coupled to the H-5 proton, resulting in a predicted doublet.

13C Nuclear Magnetic Resonance (NMR)

Spectroscopy
Principles and Experimental Protocol

Carbon-13 NMR (33C NMR) spectroscopy provides information about the carbon skeleton of a
molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of
a carbon is highly dependent on its hybridization and the electronegativity of the atoms
attached to it. Carbonyl carbons are significantly deshielded and appear far downfield. In
standard 3C NMR, proton decoupling is employed to simplify the spectrum, resulting in a single
peak for each carbon.

Experimental Protocol: 3C NMR Spectroscopy

Sample Preparation: A slightly more concentrated sample than for tH NMR (20-50 mg in 0.6-
0.7 mL of deuterated solvent) is typically used due to the lower natural abundance of 13C.

e Instrument Setup: Similar to *H NMR, the instrument is tuned and shimmed for the 13C
frequency.

o Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low
sensitivity of the 13C nucleus, a larger number of scans (hundreds to thousands) and a longer
acquisition time may be required.

Data Processing: The FID is processed similarly to *H NMR data to obtain the final spectrum.

Predicted *C NMR Spectrum and Interpretation

A predicted 3C NMR spectrum is provided below, based on computational models.[2][3]
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Predicted Chemical Shift (9,

Carbon Assignment
ppm)
C-3 ~170 Carbonyl carbon of the amide.
Methylene carbon adjacent to
C-2 ~68
the carbonyl and ether oxygen.
Methylene carbon adjacent to
C-6 ~65 _
the nitrogen and ether oxygen.
Methine carbon adjacent to the
C-5 ~50 _
nitrogen.
-CHs ~15 Methyl carbon on the nitrogen.

Interpretation of the Predicted 3C NMR Spectrum:

e C-3 (0 ~170): The carbonyl carbon of the amide (lactam) is the most deshielded carbon in
the molecule due to the double bond to oxygen and resonance effects, resulting in a
chemical shift in the far downfield region.[4]

e C-2 (0 ~68): This methylene carbon is attached to two electron-withdrawing groups: the
carbonyl group and the ether oxygen. This leads to a significant downfield shift into the
region typical for carbons bonded to oxygen.

e C-6 (& ~65): This methylene carbon is also deshielded due to its proximity to the
electronegative nitrogen and oxygen atoms.

e C-5 (8 ~50): The methine carbon is directly attached to the nitrogen atom, which causes a
downfield shift compared to a standard alkane carbon.

e -CHs (6 ~15): The methyl carbon attached to the nitrogen is the most shielded carbon,
appearing in the typical upfield alkyl region.

Infrared (IR) Spectroscopy
Principles and Experimental Protocol
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Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. Different functional groups have characteristic
vibrational frequencies, allowing for their identification. The IR spectrum is a plot of
transmittance versus wavenumber (cm~1).

Experimental Protocol: IR Spectroscopy

o Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.qg.,
NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used, where the sample is placed directly on the ATR crystal.

o Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then,
the sample spectrum is acquired. The instrument software automatically ratios the sample
spectrum to the background spectrum to produce the final transmittance or absorbance

spectrum.

Predicted IR Spectrum and Interpretation

The predicted key IR absorption frequencies for 5-Methylmorpholin-3-one are listed below,
based on characteristic group frequencies.[5][6]

Wavenumber (cm™?) Vibration Intensity
~1680 C=0 stretch (amide | band) Strong
~2950-2850 C-H stretch (aliphatic) Medium-Strong
~1250-1050 C-O-C stretch (ether) Strong
~1200-1020 C-N stretch (amine) Medium

Interpretation of the Predicted IR Spectrum:

e ~1680 cm~1 (C=0 stretch): The most prominent peak in the IR spectrum is expected to be
the strong absorption from the carbonyl group of the cyclic amide (lactam). The exact
position can be influenced by ring strain and any intermolecular interactions.
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~2950-2850 cm~1 (C-H stretch): These absorptions are due to the stretching vibrations of the
C-H bonds in the methyl and methylene groups.

~1250-1050 cm~1 (C-O-C stretch): A strong, characteristic band is expected in this region
corresponding to the asymmetric stretching of the C-O-C ether linkage.

~1200-1020 cm~1 (C-N stretch): The stretching vibration of the C-N bond of the tertiary
amine is also expected in the fingerprint region, though it may be coupled with other
vibrations.

Mass Spectrometry (MS)
Principles and Experimental Protocol

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge

ratio (m/z) of ionized molecules. In electron ionization (EI) MS, high-energy electrons bombard

the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass

spectrum shows the relative abundance of the molecular ion and various fragment ions, which

can be used to determine the molecular weight and deduce the structure of the compound.

Experimental Protocol: Mass Spectrometry

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

lonization: In the ion source, the sample is vaporized and bombarded with a beam of
electrons (typically at 70 eV), leading to the formation of a molecular ion (M*") and fragment

ions.

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
abundance versus m/z.

Predicted Fragmentation and Interpretation

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The predicted major fragmentation pathways for 5-Methylmorpholin-3-one under El
conditions are illustrated below.

Caption: Predicted major fragmentation pathways of 5-Methylmorpholin-3-one.

m/z Proposed Fragment Notes
115 [CsHaNO2]* Molecular ion (M*")
Loss of a methyl radical from
100 [CaHeNO2]* _
the nitrogen.
) Loss of carbon monoxide (CO)
87 [CaHsNO]* )
from the molecular ion.
_ Alpha-cleavage with loss of
85 [CaH7NO]*
formaldehyde (CHz0).
] Cleavage of the ether bond
71 [CsHsNOJ*

followed by rearrangement.

Interpretation of the Predicted Mass Spectrum:

e Molecular lon (m/z 115): The molecular ion peak is expected to be observed, and its odd
mass is consistent with the presence of one nitrogen atom (the Nitrogen Rule).

e m/z 100: Loss of the methyl group (15 Da) from the nitrogen atom would result in a fragment
at m/z 100.

e m/z 87: The loss of a neutral CO molecule (28 Da) from the lactam ring is a common
fragmentation pathway for such structures.

e m/z 85: Alpha-cleavage adjacent to the ether oxygen, leading to the loss of formaldehyde (30
Da), is a plausible fragmentation route.

e m/z 71: This fragment could arise from a more complex rearrangement and cleavage of the
morpholine ring.

Conclusion
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The comprehensive analysis of the predicted *H NMR, 13C NMR, IR, and MS data provides a
detailed structural characterization of 5-Methylmorpholin-3-one. The *H and 3C NMR spectra
reveal the number and connectivity of the protons and carbons, with chemical shifts indicative
of the influence of the amide, ether, and amine functionalities. The IR spectrum confirms the
presence of the key carbonyl and ether groups. Finally, the mass spectrum provides the
molecular weight and plausible fragmentation patterns that are consistent with the proposed
structure. Together, these spectroscopic techniques offer a powerful and complementary
approach to confirming the identity and purity of 5-Methylmorpholin-3-one, which is essential
for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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